
(1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopentane derivatives.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Cyclopentane Ring Functionalization: The cyclopentane ring is functionalized through various reactions, including halogenation and subsequent substitution reactions to introduce the desired substituents.
Industrial Production Methods
In industrial settings, the production of (1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Free carboxylic acid.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology
The compound is utilized in the synthesis of peptide mimetics and other biologically active molecules. Its stability and reactivity make it a valuable intermediate in the development of new drugs.
Medicine
In medicinal chemistry, this compound is employed in the design and synthesis of novel therapeutic agents. Its ability to protect functional groups during multi-step synthesis is crucial for the development of active pharmaceutical ingredients.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its role as a protecting group in various synthetic processes enhances the efficiency and selectivity of industrial reactions.
Mécanisme D'action
The mechanism by which (1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid exerts its effects involves the protection of reactive functional groups during chemical synthesis. The tert-butoxycarbonyl group shields the carboxylic acid from unwanted reactions, allowing for selective transformations. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-3-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
(1R,3R)-3-(tert-Butoxycarbonyl)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring.
(1R,3R)-3-(tert-Butoxycarbonyl)cyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring.
Uniqueness
(1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to its specific ring size and the presence of the tert-butoxycarbonyl protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in synthetic chemistry. The cyclopentane ring offers distinct steric and electronic properties compared to cyclohexane, cyclopropane, and cyclobutane analogs, influencing the compound’s reactivity and applications.
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |
Clé InChI |
DLQSTANETGIDCE-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CC[C@H](C1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C1CCC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)


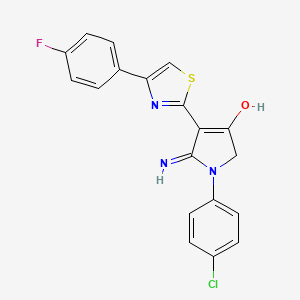
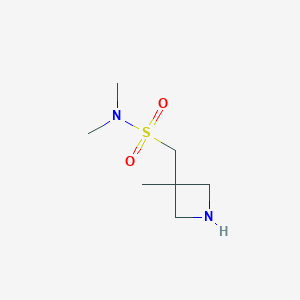
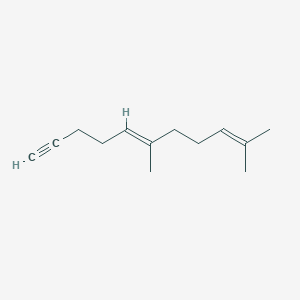
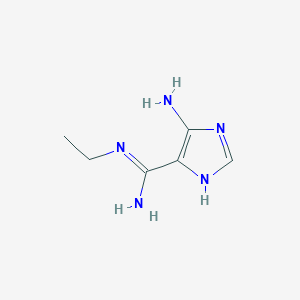
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)

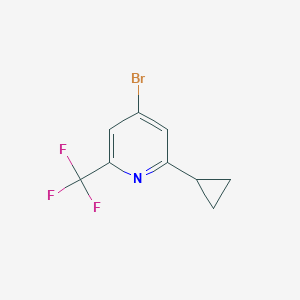

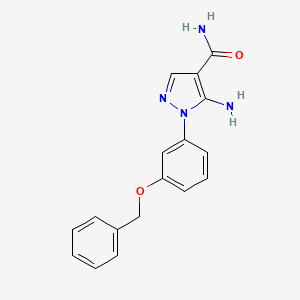
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
